8-iso-PGF3alpha

概要

説明

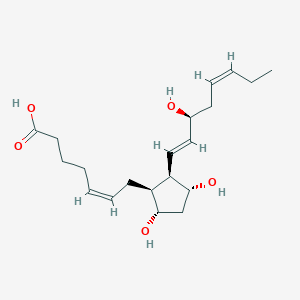

8-iso-Prostaglandin F3alpha is an isoprostane, a type of eicosanoid lipid molecule. Isoprostanes are formed in vivo from the free radical-catalyzed peroxidation of arachidonic acid independent of cyclooxygenase. These compounds are structurally similar to cyclooxygenase-derived prostaglandins but are formed through a different pathway. 8-iso-Prostaglandin F3alpha has notable antiaggregatory action in human blood .

準備方法

8-iso-Prostaglandin F3alpha is synthesized through the non-enzymatic peroxidation of arachidonic acid. This process involves free radicals and occurs independently of cyclooxygenase enzymes. The synthetic route typically involves the following steps:

Oxidation of Arachidonic Acid: Arachidonic acid undergoes free radical-catalyzed peroxidation.

Formation of Bicycloendoperoxide Intermediates: These intermediates contain side chains predominantly oriented cis in relation to the prostane ring.

化学反応の分析

8-iso-Prostaglandin F3alpha undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different isoprostanes.

Reduction: Reduction reactions can alter its functional groups, such as converting hydroxyl groups to hydrogen atoms.

Substitution: Substitution reactions can replace one functional group with another, potentially altering its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

8-iso-Prostaglandin F3alpha has several scientific research applications:

Chemistry: It is used as a marker for oxidative stress and lipid peroxidation.

Biology: It helps in studying cell signaling pathways and membrane integrity.

Medicine: It is investigated for its role in cardiovascular diseases, cancer, and other conditions related to oxidative stress.

Industry: It is used in the development of diagnostic assays for measuring oxidative stress levels in biological samples

作用機序

8-iso-Prostaglandin F3alpha exerts its effects through several mechanisms:

Antiaggregatory Action: It inhibits platelet aggregation, reducing the risk of thrombosis.

Cell Signaling: It interacts with specific receptors on cell surfaces, influencing various signaling pathways.

Membrane Integrity: It helps maintain the stability and integrity of cell membranes under oxidative stress.

類似化合物との比較

8-iso-Prostaglandin F3alpha is similar to other isoprostanes and prostaglandins, such as:

Prostaglandin F2alpha: Both share a similar structure but differ in the stereochemistry at the C8 position.

8-iso-Prostaglandin F2alpha: Another isoprostane with similar biological activities but different structural features.

The uniqueness of 8-iso-Prostaglandin F3alpha lies in its specific antiaggregatory action and its formation through non-enzymatic pathways .

生物活性

8-iso-PGF3alpha, a member of the isoprostane family, is a bioactive compound derived from the peroxidation of arachidonic acid. It has garnered attention as a potential biomarker for oxidative stress and inflammation in various pathological conditions. This article explores its biological activity, formation mechanisms, and implications in health and disease, supported by recent research findings and case studies.

Formation Mechanisms

The generation of this compound occurs via two primary pathways:

- Chemical Lipid Peroxidation (CLP) : This non-enzymatic process results from oxidative stress and leads to the production of various isoprostanes, including this compound.

- Enzymatic Pathways : Prostaglandin-endoperoxide synthases (PGHS-1 and PGHS-2) can also synthesize this compound, indicating that its levels may not solely reflect oxidative damage but also enzymatic activity .

Oxidative Stress Biomarker

This compound is widely recognized as a reliable biomarker for oxidative stress. Elevated levels have been associated with several conditions, including:

- Chronic Kidney Disease (CKD) : Studies have shown that patients undergoing hemodialysis exhibit significantly higher plasma levels of this compound compared to healthy controls, indicating enhanced lipid peroxidation .

- Cardiovascular Diseases : Increased levels of this biomarker correlate with cardiovascular risk factors and events, suggesting its role in cardiovascular pathophysiology .

Inflammation and Disease Correlation

Research indicates that this compound may play a role in inflammatory processes. For instance:

- In patients with end-stage renal disease (ESRD), higher concentrations of this compound were linked to systemic inflammation markers such as C-reactive protein (CRP) and haptoglobin .

- Elevated levels of this compound have been observed in various cancers, suggesting a potential role in tumorigenesis and disease progression .

Case Study: ESRD Patients

A study involving 95 participants (35 on hemodialysis, 30 on peritoneal dialysis, and 30 healthy controls) found that:

- Plasma levels of this compound were significantly higher in ESRD patients (346.3 ± 132.4 pg/ml) compared to controls (150.9 ± 61.6 pg/ml), highlighting its potential as an oxidative stress marker in renal failure .

Mechanistic Insights

Recent investigations have utilized the ratio of this compound to PGF2alpha to differentiate between sources of production:

- In animal models exposed to carbon tetrachloride (CCl4), it was determined that CLP contributed significantly to the total levels of this compound under certain conditions. This ratio provides insights into the underlying mechanisms contributing to oxidative stress in vivo .

Data Summary

特性

IUPAC Name |

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKGBZWJAIABSY-PJCXKLBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318138 | |

| Record name | 8-Iso-PGF3α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-iso-PGF3a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7045-31-0 | |

| Record name | 8-Iso-PGF3α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7045-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Iso-PGF3α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-iso-PGF3a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。